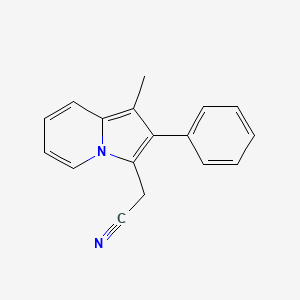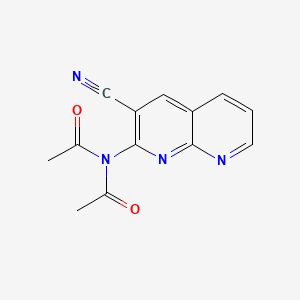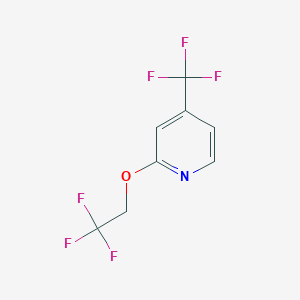![molecular formula C14H19NO3 B11864745 1-[(2,4-Dihydroxy-6-methylphenyl)methyl]azepan-2-one CAS No. 67359-89-1](/img/structure/B11864745.png)
1-[(2,4-Dihydroxy-6-methylphenyl)methyl]azepan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,4-Dihydroxy-6-methylbenzyl)azepan-2-one is a compound that belongs to the class of azepanones, which are seven-membered heterocyclic compounds containing a nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Dihydroxy-6-methylbenzyl)azepan-2-one typically involves the reaction of 2,4-dihydroxy-6-methylbenzylamine with caprolactam under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve a one-pot synthesis approach, which is efficient and cost-effective. This method can include the recyclization of small and medium carbo-, oxa-, or azacyclanes, as well as multicomponent heterocyclization reactions .
Chemical Reactions Analysis
Types of Reactions
1-(2,4-Dihydroxy-6-methylbenzyl)azepan-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in various substituted products.
Scientific Research Applications
1-(2,4-Dihydroxy-6-methylbenzyl)azepan-2-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2,4-Dihydroxy-6-methylbenzyl)azepan-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1-(2,4-Dihydroxy-6-methylbenzyl)azepan-2-one include other azepanones and seven-membered heterocycles such as:
- Azepines
- Benzodiazepines
- Oxazepines
- Thiazepines
Uniqueness
1-(2,4-Dihydroxy-6-methylbenzyl)azepan-2-one is unique due to its specific substitution pattern and the presence of both hydroxyl and methyl groups on the benzyl ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
67359-89-1 |
|---|---|
Molecular Formula |
C14H19NO3 |
Molecular Weight |
249.30 g/mol |
IUPAC Name |
1-[(2,4-dihydroxy-6-methylphenyl)methyl]azepan-2-one |
InChI |
InChI=1S/C14H19NO3/c1-10-7-11(16)8-13(17)12(10)9-15-6-4-2-3-5-14(15)18/h7-8,16-17H,2-6,9H2,1H3 |
InChI Key |
CIEFMTCKFLRTFP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1CN2CCCCCC2=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Cis-6'-methoxy-2'-methyl-2',3'-dihydro-1'H-spiro[cyclopentane-1,4'-isoquinolin]-3-ol](/img/structure/B11864692.png)

![5'-Methoxyspiro[piperidine-4,2'-pyrano[3,2-c]pyridin]-4'(3'H)-one](/img/structure/B11864706.png)

![(E)-6-Methyl-2-styrylbenzo[b]thiophene](/img/structure/B11864711.png)
![3-Methoxy-7,9,10,11,11a,12-hexahydrobenzo[f]pyrrolo[1,2-b]isoquinoline](/img/structure/B11864716.png)
![4-Chloro-7-(furan-2-ylmethyl)-6-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11864723.png)


